U-83836E is a synthetic compound belonging to the class of 2-methylaminochromans, often referred to as "lazaroids" in scientific literature. [] These compounds are recognized for their potent antioxidant properties, specifically their ability to inhibit lipid peroxidation, a destructive chain reaction involving free radicals that damage cell membranes. [, ] U-83836E is a second-generation lazaroid, incorporating structural elements from both 21-aminosteroids and alpha-tocopherol (vitamin E). [, ] This unique structure grants U-83836E enhanced lipophilicity, allowing it to readily integrate into cell membranes, making it highly effective at halting lipid peroxidation. [] U-83836E's potent antioxidant properties have led to its widespread use in scientific research, primarily in investigating the role of oxidative stress in various biological processes and disease models. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
U-83836E was initially developed as part of a series of lazaroids designed to provide neuroprotection and reduce tissue damage during ischemia-reperfusion injury. Research has indicated its potential therapeutic applications in conditions involving oxidative stress, such as diabetic neuropathy and hemorrhagic shock .
The synthesis of U-83836E involves several steps that typically include the formation of key intermediates followed by specific reactions to construct the final compound. The process often utilizes various reagents and solvents under controlled conditions to ensure high purity and yield.
U-83836E has a complex molecular structure characterized by:
The full chemical name is (−)-2-((4-(2,6-Di-1-pyrrolidinyl-4-pyrimidinyl)-1-piperazinyl)methyl)-3,4-dihydro-2,3,7,8-tetramethyl-2H-1-benzopyran-6-ol, 2HCl.
The molecular formula is C₁₈H₂₃ClN₄O₂, with a molecular weight of approximately 360.84 g/mol. The compound's stereochemistry plays a crucial role in its biological activity.
U-83836E has been shown to participate in various biochemical reactions primarily related to its antioxidant activity. It acts by:
In experimental setups, U-83836E has been tested for its ability to reduce oxidative stress markers in cellular models and animal studies. For instance, it has demonstrated efficacy in reducing malondialdehyde levels and enhancing antioxidant enzyme activity in diabetic neuropathy models .
The mechanism by which U-83836E exerts its effects involves several pathways:
In vivo studies have shown that pretreatment with U-83836E improves physiological parameters following hemorrhagic shock and enhances cardiac function through increased expression of protective proteins .
U-83836E is typically presented as a white to off-white powder with good solubility in organic solvents but limited solubility in water.
Key chemical properties include:
Relevant data from studies indicate that U-83836E maintains stability over a range of pH levels typical for biological systems.
U-83836E has several promising applications:
U-83836E, a second-generation lazaroid (CAS 133681-84-2), emerged in the 1990s as part of efforts to develop non-glucocorticoid steroids with enhanced antioxidant properties. Lazaroids (21-aminosteroids) were engineered to inhibit iron-dependent lipid peroxidation without the side effects of high-dose corticosteroids. U-83836E features a chromanol ring derived from α-tocopherol (vitamin E) linked to an amine-functionalized pyrimidine-piperazine moiety, distinguishing it from first-generation steroidal lazaroids [1] [2]. Its molecular formula (C₃₀H₄₆Cl₂N₆O₂; MW 593.6 Da) and >98% purity make it suitable for mechanistic studies [1] [6]. Historically, U-83836E was developed to treat central nervous system injuries, leveraging its ability to cross the blood-brain barrier. Early research demonstrated its efficacy in reducing cryogenic trauma-induced secondary brain injury in rabbit models and improving survival in rat models of endotoxic shock [1] [9].
Table 1: Evolution of Lazaroid Compounds
Generation | Key Features | Representative Compound | Primary Improvements |
---|---|---|---|
First | Steroid backbone | U-74006F | Initial lipid peroxidation inhibition |
Second | Non-steroidal; chromanol core | U-83836E | Enhanced BBB penetration; dual antioxidant/anticancer activity |
U-83836E exhibits a unique dual therapeutic profile:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7